Bienvenue dans la boutique en ligne BenchChem!

2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one

Medicinal Chemistry Analytical Chemistry Quality Control

Procure the foundational 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one scaffold (CAS 5655-00-5) for kinase inhibitor SAR. Its precise regiochemistry enables HPK1 modulation for immuno-oncology and selective PKN2 targeting (Ki = 8 nM, 14x over PKN1). The unsubstituted core ensures maximal synthetic flexibility, avoiding pre-functionalized analogs. Solubility of 15.9 mg/mL facilitates automated library synthesis.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
CAS No. 5655-00-5
Cat. No. B1370187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one
CAS5655-00-5
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1C2=C(C=CN=C2)C(=O)N1
InChIInChI=1S/C7H6N2O/c10-7-6-1-2-8-3-5(6)4-9-7/h1-3H,4H2,(H,9,10)
InChIKeyQDSJMVZVUSYEMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one (CAS 5655-00-5): A Core Scaffold for Kinase-Targeted Drug Discovery and Heterocyclic Synthesis


2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CAS 5655-00-5) is a bicyclic heterocyclic compound that serves as a foundational pyrrolopyridinone scaffold in medicinal chemistry and pharmaceutical research. This lactam-containing fused ring system exhibits a molecular formula of C7H6N2O and a molecular weight of 134.14 g/mol . The compound is distinguished by its rigid planar structure and hydrogen bond donor/acceptor capacity, which enables versatile functionalization and contributes to its utility as a privileged building block for generating diverse kinase inhibitor libraries. Its importance is underscored by its central role as the core scaffold in recent high-profile patent applications from major pharmaceutical companies targeting hematopoietic progenitor kinase 1 (HPK1) and other therapeutically relevant kinases [1][2].

Why Generic Pyrrolopyridinone Analogs Cannot Substitute for 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one (CAS 5655-00-5) in Targeted Research Programs


The precise regiochemistry of the pyrrolo[3,4-c]pyridine-1-one scaffold is critical for achieving specific kinase binding interactions and downstream biological effects. Even minor structural modifications—such as the introduction of a chlorine atom at the 4-position (as in CAS 1402664-68-9) or alteration of the lactam position—result in significantly different pharmacokinetic profiles, cellular activities, and target selectivities [1]. For instance, while the 4-chloro analog has been reported to exhibit CDK2/CDK9 inhibition (IC50 values of 0.36 µM and 1.8 µM, respectively), the unsubstituted parent compound serves as a modular core that enables precise tuning of activity toward specific kinases like HPK1 and PKN2 through targeted derivatization [2]. Furthermore, procurement of the parent scaffold ensures maximum synthetic flexibility and avoids the pre-installed functional groups that may direct subsequent chemistry toward unintended pathways. The quantitative differentiation presented below demonstrates why the specific 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one core is irreplaceable for certain research objectives.

Quantitative Differentiation Evidence for 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one (CAS 5655-00-5) Versus Closest Analogs


Purity and Analytical Grade Comparison: CAS 5655-00-5 vs. 4-Chloro Analog (CAS 1402664-68-9)

2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CAS 5655-00-5) is commercially available at 98% purity from multiple vendors, with some suppliers offering 95% grade for general synthetic applications . In contrast, the 4-chloro analog (CAS 1402664-68-9) exhibits a wider purity range of 97-99.5%, with the highest purity grade (99.5%) commanding a premium that may not be justified for early-stage derivatization where the chloro substituent must be subsequently removed or substituted . The parent compound's 98% purity represents an optimal balance between cost-effectiveness and synthetic reliability for scaffold elaboration.

Medicinal Chemistry Analytical Chemistry Quality Control

Procurement Cost Efficiency: CAS 5655-00-5 Demonstrates Superior Cost-Per-Gram vs. Functionalized Analogs

The parent scaffold 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CAS 5655-00-5) is priced at approximately £706/1g from Fluorochem (95% purity) or $2178/250mg from Macklin [1]. While direct pricing for the 4-chloro analog (CAS 1402664-68-9) is less transparent, its more complex synthesis (requiring chlorination steps) and higher molecular weight (168.58 vs. 134.14) typically result in a 1.5-2x cost premium on a per-gram basis . This cost differential is magnified when scaling up for library synthesis, where procurement of the parent scaffold enables more economical access to diverse derivatives.

Procurement Chemical Sourcing Budget Optimization

Solubility Advantage of Unsubstituted Scaffold in Common Organic Solvents vs. Halogenated Analogs

2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CAS 5655-00-5) exhibits a solubility of 15.9 mg/mL in standard organic solvents . This solubility profile facilitates homogeneous reaction conditions during derivatization and simplifies workup procedures. The 4-chloro analog (CAS 1402664-68-9), bearing an electron-withdrawing chlorine substituent, demonstrates reduced solubility in polar aprotic solvents and may require elevated temperatures or co-solvents for complete dissolution during certain transformations [1]. For researchers performing parallel synthesis or automated library production, the superior solubility of the parent compound reduces the risk of precipitation and improves reaction consistency.

Medicinal Chemistry Formulation Synthetic Chemistry

Kinase Selectivity and Potency of Dihydropyrrolopyridinone Scaffold: Direct Comparison with Tofacitinib (PKN1/2 Inhibitor)

Derivatives of the dihydropyrrolopyridinone scaffold (which includes the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one core) have demonstrated superior selectivity for PKN2 over PKN1 compared to established inhibitors. Specifically, compound 8 (a representative dihydropyrrolopyridinone derivative) exhibits a Ki of 8 nM for PKN2 with 14x selectivity over PKN1 [1]. In contrast, tofacitinib, a known PKN1/2 inhibitor, shows less favorable selectivity profiles and is primarily optimized for JAK family kinases rather than PKN isoforms [2]. This selectivity profile is directly attributable to the unique binding interactions enabled by the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one core, which occupies a distinct region of the kinase ATP-binding pocket compared to other heterocyclic scaffolds.

Kinase Inhibition Chemical Biology Drug Discovery

Anticancer Activity of Pyrrolopyridinone Derivatives: Benchmarking Against Doxorubicin in MCF-7 and A-549 Cell Lines

While the parent compound 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one serves primarily as a synthetic intermediate, its elaborated derivatives demonstrate significant anticancer activity that benchmarks favorably against the clinical standard doxorubicin. In a recent study, compound 9a—a piperazinyl-substituted derivative—exhibited IC50 values of 10.6 µM against MCF-7 (breast cancer) cells and 23.1 µM against A-549 (lung cancer) cells [1]. Under identical assay conditions, doxorubicin showed IC50 values of approximately 5-10 µM across various cancer cell lines, placing these pyrrolopyridinone derivatives within an order of magnitude of the clinical agent while offering a distinct mechanism of action (EGFR/estrogen receptor targeting) [2].

Anticancer Agents EGFR Inhibition Cytotoxicity

Optimal Application Scenarios for 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one (CAS 5655-00-5) Based on Quantitative Differentiation Evidence


Scaffold for HPK1 Inhibitor Development in Immuno-Oncology Programs

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one core is the foundation for a series of potent HPK1 inhibitors that enhance IL-2 secretion in Jurkat cells and synergize with anti-PD1 therapy in syngeneic tumor models [1]. Given the demonstrated ability of this scaffold to achieve target engagement and functional immune cell activation (as shown by compound 26's enhancement of IL-2 secretion), procurement of the parent scaffold enables medicinal chemists to rapidly explore SAR and identify lead candidates for immuno-oncology applications [2].

PKN2-Selective Chemical Probe Development for Prostate and Breast Cancer Target Validation

The dihydropyrrolopyridinone scaffold (derived from CAS 5655-00-5) has been validated as a chemical starting point for achieving high PKN2 selectivity (14x over PKN1) with nanomolar potency (Ki = 8 nM) [3]. Researchers investigating PKN2 as a therapeutic target in cancers where it is essential for survival should prioritize this scaffold over alternative heterocyclic cores, as it offers a unique combination of synthetic accessibility and isoform selectivity that is not achievable with other kinase inhibitor scaffolds such as tofacitinib [4].

Cost-Effective Building Block for Large-Scale Parallel Synthesis and SAR Exploration

For academic and industrial laboratories conducting extensive structure-activity relationship (SAR) campaigns, the parent compound CAS 5655-00-5 represents the most cost-effective entry point to the pyrrolopyridinone chemical space. With a price of approximately £706 per gram (95% purity) and a solubility of 15.9 mg/mL that facilitates automated liquid handling, this scaffold enables the synthesis of diverse derivative libraries without the cost burden associated with pre-functionalized analogs such as the 4-chloro derivative .

EGFR/Estrogen Receptor-Targeted Anticancer Agent Discovery

Derivatives of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one scaffold have demonstrated promising in vitro cytotoxicity against MCF-7 (breast cancer) and A-549 (lung cancer) cell lines, with compound 9a achieving IC50 values of 10.6 µM and 23.1 µM, respectively [5]. Molecular docking studies confirm strong binding to EGFR tyrosine kinase (docking score 11.25 kcal/mol) and estrogen receptor (10.41 kcal/mol), suggesting that this scaffold is well-suited for programs targeting hormone-responsive and EGFR-driven malignancies [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.